molecular formula C20H21ClFNO2S B2982366 2-(2-chloro-6-fluorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1798015-72-1

2-(2-chloro-6-fluorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No. B2982366
CAS RN: 1798015-72-1
M. Wt: 393.9
InChI Key: IUVCFQYDJAKQTH-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H21ClFNO2S and its molecular weight is 393.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to "2-(2-chloro-6-fluorophenyl)-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)acetamide" includes efforts to synthesize novel chemical entities with potential biological activities. For instance, studies on the synthesis of novel acetamide derivatives have identified compounds with significant anti-inflammatory activity, highlighting the role of specific structural modifications in enhancing biological properties (Sunder & Maleraju, 2013).

Biological Evaluation

Chemical compounds with similar structures have been evaluated for various biological activities. For example, novel Co(II) and Cu(II) coordination complexes with pyrazole-acetamide derivatives have shown significant antioxidant activity (Chkirate et al., 2019). This suggests that acetamide derivatives can serve as a basis for developing new antioxidants.

Mechanistic Insights

Research into the mechanisms of action and synthesis pathways offers insights into how these compounds interact at the molecular level and how they can be synthesized efficiently. The chemoselective acetylation of 2-aminophenol using immobilized lipase, resulting in N-(2-hydroxyphenyl)acetamide, highlights the potential for enzymatic methods to produce key intermediates with relevance to antimalarial drug synthesis, showcasing the importance of understanding chemical reactions and mechanisms in drug development (Magadum & Yadav, 2018).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO2S/c21-17-7-4-8-18(22)16(17)13-19(24)23-14-20(9-11-25-12-10-20)26-15-5-2-1-3-6-15/h1-8H,9-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVCFQYDJAKQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=C(C=CC=C2Cl)F)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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